molecular formula C14H22BrN3O2S B595368 1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine CAS No. 1306711-74-9

1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine

Cat. No.: B595368
CAS No.: 1306711-74-9
M. Wt: 376.313
InChI Key: ZUNMXBCDVDCTIF-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine is a chemical compound that features a bromopyridine moiety attached to a piperidine ring via a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

Scientific Research Applications

1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromopyridine moiety can also participate in π-π stacking interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility and potential interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonyl-N,N-diethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2S/c1-3-17(4-2)13-5-7-18(8-6-13)21(19,20)14-9-12(15)10-16-11-14/h9-11,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNMXBCDVDCTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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